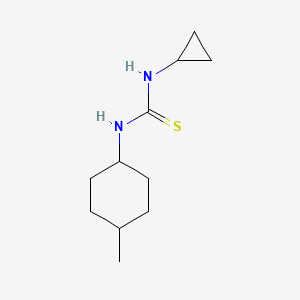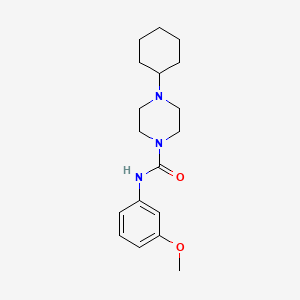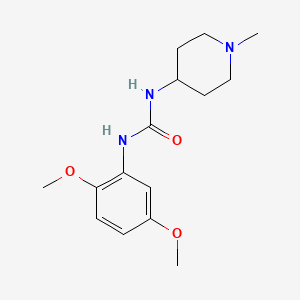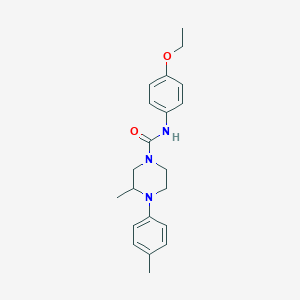
N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea
説明
N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU is a cytokinin-like compound that promotes cell division and differentiation in plants. The compound was first synthesized in the 1980s and has since been used to improve crop yields and quality.
科学的研究の応用
N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea has been extensively studied for its plant growth-promoting properties. The compound has been shown to increase cell division and differentiation in various plant species, resulting in improved yields and quality. N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea has also been used to delay senescence in fruits and vegetables, prolonging their shelf life and improving their appearance.
作用機序
N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea acts as a cytokinin-like compound, promoting cell division and differentiation in plants. The compound binds to cytokinin receptors, activating a signaling cascade that leads to the activation of genes involved in cell division and differentiation. N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea also inhibits the activity of enzymes involved in the degradation of cytokinins, further enhancing its growth-promoting properties.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea has been shown to have a range of biochemical and physiological effects on plants. The compound promotes the synthesis of proteins and nucleic acids, leading to increased cell division and differentiation. N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea also enhances the activity of enzymes involved in photosynthesis, resulting in improved plant growth and development. Additionally, N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea has been shown to increase the levels of antioxidants in plants, protecting them from oxidative stress.
実験室実験の利点と制限
N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea is a powerful tool for studying plant growth and development in the laboratory. The compound can be used to promote cell division and differentiation in various plant species, allowing researchers to study the effects of these processes on plant growth and development. However, N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea can be toxic to plants at high concentrations, making it important to carefully control the dosage and application of the compound.
将来の方向性
For the study of N-cyclopropyl-N'-(4-methylcyclohexyl)thiourea include the development of new synthetic analogs, the study of its effects on plant-microbe interactions, and the use of the compound in combination with other plant growth regulators.
特性
IUPAC Name |
1-cyclopropyl-3-(4-methylcyclohexyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h8-10H,2-7H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIQSFTVCWUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-acetylphenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280408.png)
![N-(4-methoxy-2-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4280425.png)

![7-({[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4280438.png)
![6-methyl-5-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4280451.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-1-piperazinecarbothioamide](/img/structure/B4280462.png)
![[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4280468.png)

![{2-[4-(4-acetylphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4280484.png)
![4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4280489.png)